硅化镍 (NiSi2)
描述
Nickel silicide is an intermetallic compound formed out of nickel and silicon . It is of importance in the area of microelectronics .
Synthesis Analysis
Nickel silicide can be synthesized using various methods. For instance, ultrathin nickel silicides can be characterized using 3D medium-energy ion scattering . The transition process is significantly different for samples with initial Ni thickness of 3 nm . Another method involves microwave-annealed silicidation . Nickel disilicide (NiSi2) has been prepared on (100) and (111) n-Si by rapid thermal annealing . The synthesis of nickel silicide thin films via a vapor–solid reaction has been studied by exposing thin (10 nm) Ni films to silane (SiH4) .Molecular Structure Analysis
The molecular structure of nickel silicide can be characterized using 3D medium-energy ion scattering . The Ni films transform from an as-deposited disordered layer to an epitaxial silicide layer at the temperature of 290°C, significantly lower than previously reported .Physical And Chemical Properties Analysis
Nickel silicides are generally chemically and thermally stable . They have low electrical resistivity; with NiSi 10.5–18 μΩ·cm, Ni2Si 24–30 μΩ·cm, NiSi2 34–50 μΩ·cm; nickel-rich silicides have higher resistivity rising to 90–150 μΩ·cm in Ni31Si12 .科学研究应用
CMOS 器件中的电极: NiSi2 用于形成先进互补金属氧化物半导体场效应晶体管 (CMOS) 中栅极、源极和漏极的电极。然而,控制其形成对于防止器件中的高电阻和 n/p 结泄漏至关重要 (Futase et al., 2011)。
纳米级器件中的热稳定性: 通过原子层沉积 (ALD) 形成低电阻率 NiSi2 及其增加的温度稳定性对于制造高级器件(如纳米级 CMOS 或 3-D MOS 器件)非常重要 (Do et al., 2006)。
柔性硅器件: 通过溅射沉积在柔性哈氏合金带上直接外延生长 NiSi2 薄膜,展示了在制造低成本、高性能柔性电子产品方面的潜力 (Li et al., 2019)。
微系统器件: NiSi2 表现出合适的机械性能和抗蚀剂性,使其非常适合微系统制造。已经研究了通过在硅衬底上真空退火薄镍膜形成 NiSi2 的条件 (Bhaskaran et al., 2007)。
染料敏化太阳能电池 (DSSC): NiSi2 已被探索用作 DSSC 器件中的对电极材料,显示出潜力,可通过进一步优化替换传统的 Pt 催化层 (Song et al., 2016)。
基于纳米线的电子器件: NiSi2 纳米线由于其低电阻率,有望成为一维纳电子器件中的互连和栅极材料 (Jiang et al., 2009)。
作用机制
未来方向
Nickel silicides have been decisive compounds for the development of high-performance electronic devices . These materials enable low contact resistance between the devices and the interconnects, hence providing manifold benefits, such as higher drive current, lower power consumption, and improved reliability . Nickel monosilicide (NiSi) has proven to be a contact material of high technological interest and has been used in the 45 nm and the 32 nm transistors because it features one of the lowest resistivity of all silicides .
属性
IUPAC Name |
nickel(2+);silicon(4+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.2Si/q+2;2*+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTYGNUPYSXKGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si+4].[Si+4].[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiSi2+10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014290 | |
Record name | Nickel silicide (NiSi2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel silicide (NiSi2) | |
CAS RN |
12201-89-7 | |
Record name | Nickel silicide (NiSi2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nickel silicide (NiSi2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nickel disilicide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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